molecular formula C27H22Cl2N4O B1682913 Tipifarnib CAS No. 192185-72-1

Tipifarnib

Número de catálogo B1682913
Número CAS: 192185-72-1
Peso molecular: 489.4 g/mol
Clave InChI: PLHJCIYEEKOWNM-HHHXNRCGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tipifarnib, also known as R115777, is a farnesyltransferase inhibitor . Farnesyltransferase inhibitors block the activity of the farnesyltransferase enzyme by inhibiting prenylation of the CAAX tail motif, which ultimately prevents Ras from binding to the membrane, rendering it inactive .


Synthesis Analysis

The synthesis of Tipifarnib involves the inhibition of farnesyltransferase, an enzyme that catalyzes the posttranslational attachment of farnesyl groups to signaling proteins required for localization to cell membranes .


Molecular Structure Analysis

Tipifarnib is a non-peptidomimetic quinolinone that binds and potently inhibits farnesyltransferase .


Chemical Reactions Analysis

Tipifarnib treatment results in the reduction of MAPK pathway signaling, inhibition of proliferation, induction of apoptosis, and robust abrogation of neovascularization .


Physical And Chemical Properties Analysis

The molecular formula of Tipifarnib is C27H22Cl2N4O, and its molar mass is 489.40 g·mol −1 .

Aplicaciones Científicas De Investigación

Tipifarnib in Head and Neck Squamous Cell Carcinomas (HNSCC)

  • Scientific Field : Oncology
  • Application Summary : Tipifarnib, a farnesyltransferase (FTase) inhibitor, has been used in combination with alpelisib, a PI3Kα inhibitor, to target key HNSCC drivers PI3K–mTOR and HRAS . This combination has shown potential to benefit more than 45% of patients with recurrent/metastatic (R/M) HNSCC .
  • Methods of Application : The combination of tipifarnib and alpelisib was tested in vitro and in vivo, showing marked cytotoxicity and tumor regression .
  • Results : The combination therapy showed clinical activity in PIK3CA-mutant/amplified and/or HRAS-overexpressing R/M HNSCC .

Tipifarnib in HRAS-Mutant HNSCC

  • Scientific Field : Oncology
  • Application Summary : Tipifarnib has been used as a precision therapy for HRAS-mutant HNSCC . It is a potent and highly selective inhibitor of farnesyltransferase (FTase), an enzyme that catalyzes the posttranslational attachment of farnesyl groups to signaling proteins required for localization to cell membranes .
  • Methods of Application : Tipifarnib was tested in a wide panel of HRAS-mutant and wild-type HNSCC xenograft models .
  • Results : Tipifarnib treatment induced tumor stasis or regression in all six HRAS-mutant xenografts tested but displayed no activity in six HRAS wild-type patient-derived xenograft (PDX) models .

Tipifarnib in Peripheral T-Cell Lymphoma (PTCL)

  • Scientific Field : Hematology
  • Application Summary : Tipifarnib has been used in a Phase 2 study for patients with relapsed or refractory PTCL . It inhibits farnesylation of key regulatory proteins involved in CXCL12 production, a chemokine essential for T-cell homing to lymphoid organs and bone marrow .
  • Methods of Application : Patients received tipifarnib 300 mg orally twice daily on Days 1-21 of 28-day treatment cycles until progression of disease or unacceptable toxicity .
  • Results : The overall response rate by intent-to-treat analysis was 24% .

Tipifarnib in Urothelial Carcinoma

  • Scientific Field : Oncology
  • Application Summary : A Phase II clinical trial was performed using tipifarnib for patients with advanced and refractory urothelial carcinoma harboring missense HRAS mutations .
  • Methods of Application : Patients with missense HRAS mutations received oral tipifarnib 900 mg twice daily on days 1-7 and 15-21 of 28-day treatment cycles .
  • Results : With a median follow-up of 28 months, 4 patients (19%) reached progression-free survival at 6 months .

Tipifarnib in Angioimmunoblastic T-cell Lymphoma (AITL)

  • Scientific Field : Hematology
  • Application Summary : Tipifarnib has been used in a Phase 2 study for patients with relapsed or refractory AITL . It inhibits farnesylation of key regulatory proteins involved in CXCL12 production, a chemokine essential for T-cell homing to lymphoid organs and bone marrow .
  • Methods of Application : Patients received tipifarnib 300 mg orally twice daily on Days 1-21 of 28-day treatment cycles until progression of disease or unacceptable toxicity .
  • Results : The overall response rate by intent-to-treat analysis was 24% .

Tipifarnib in HRAS-Mutant Squamous Cell Carcinoma

  • Scientific Field : Oncology
  • Application Summary : Tipifarnib is a potent and highly selective inhibitor of farnesyltransferase (FTase). FTase catalyzes the posttranslational attachment of farnesyl groups to signaling proteins that are required for localization to cell membranes . Tipifarnib treatment displaced both mutant and wild-type HRAS from membranes but only inhibited proliferation, survival, and spheroid formation of HRAS-mutant cells .
  • Methods of Application : Tipifarnib was tested in a wide panel of HRAS-mutant and wild-type squamous cell carcinoma xenograft models .
  • Results : Tipifarnib treatment induced tumor stasis or regression in all six HRAS-mutant xenografts tested but displayed no activity in six HRAS wild-type patient-derived xenograft (PDX) models .

Tipifarnib in T-cell Non-Hodgkin Lymphomas

  • Scientific Field : Hematology
  • Application Summary : Tipifarnib is a potent and selective inhibitor of the enzyme farnesyltransferase (FT). Tipifarnib inhibits farnesylation of key regulatory proteins involved in CXCL12 production . CXCL12 is a chemokine that is essential for T-cell homing to lymphoid organs and bone marrow, and for the maintenance of immune cell progenitors via its receptor CXCR4 .
  • Methods of Application : This Phase 2 study (NCT02464228) was a multi-institutional, single-arm, open-label trial determining the efficacy, safety, and potential predictive biomarkers for tipifarnib in adult patients with relapsed or refractory (R/R) PTCL .
  • Results : All patients had at least one treatment-emergent adverse event (TEAE); most patients (87.7%) had at least one treatment-related TEAE, and 18 (27.7%) patients had at least one treatment-related serious TEAE .

Tipifarnib in PIK3CA- and HRAS-Dysregulated HNSCC

  • Scientific Field : Oncology
  • Application Summary : Tipifarnib potentiates the antitumor effects of PI3Kα inhibition in PIK3CA- and HRAS-dysregulated HNSCC via convergent inhibition of mTOR activity .
  • Methods of Application : The study was conducted in October 2023 .
  • Results : The results of the study are not specified in the available resources .

Safety And Hazards

Tipifarnib should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols . In case of accidental ingestion or contact, immediate medical attention is required .

Direcciones Futuras

Tipifarnib has been granted Breakthrough Therapy Designation by the U.S. Food and Drug Administration (FDA) for the treatment of patients with recurrent or metastatic HRAS mutant head and neck squamous cell carcinoma (HNSCC) with variant allele frequency ≥ 20% after disease progression on platinum-based chemotherapy . This indicates a promising future for Tipifarnib in cancer treatment.

Propiedades

IUPAC Name

6-[(R)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJCIYEEKOWNM-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041140
Record name Tipifarnib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The farnesyltransferase inhibitors (FTIs) are a class of experimental cancer drugs that target protein farnesyltransferase with the downstream effect of preventing the proper functioning of the Ras protein, which is commonly abnormally active in cancer. After translation, RAS goes through four steps of modification: isoprenylation, proteolysis, methylation and palmitoylation. Isoprenylation involves the enzyme farnesyltransferase (FTase) transferring a farnesyl group from farnesyl pyrophosphate (FPP) to the pre-RAS protein. Also, a related enzyme geranylgeranyltransferase I (GGTase I) has the ability to transfer a geranylgeranyl group to K and N-RAS. Farnesyl is necessary to attach RAS to the cell membrane. Without attachment to the cell membrane, RAS is not able to transfer signals from membrane receptors (Reuter et al., 2000).
Record name Tipifarnib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04960
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tipifarnib

CAS RN

192185-72-1
Record name Tipifarnib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192185-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tipifarnib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192185721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tipifarnib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04960
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tipifarnib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tipifarnib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIPIFARNIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT637500A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tipifarnib
Reactant of Route 2
Tipifarnib
Reactant of Route 3
Reactant of Route 3
Tipifarnib
Reactant of Route 4
Reactant of Route 4
Tipifarnib
Reactant of Route 5
Reactant of Route 5
Tipifarnib
Reactant of Route 6
Reactant of Route 6
Tipifarnib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.